molecular formula C20H15N3O4 B2521044 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 891111-17-4

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2521044
CAS No.: 891111-17-4
M. Wt: 361.357
InChI Key: CNTMQUAUJXNYJY-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its biological activity, and an oxadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Two Moieties: The final step involves coupling the chromene core with the oxadiazole ring, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the chromene and oxadiazole rings.

    N-(2,5-Dimethylphenyl)thioureido Acid Derivatives: Contains a similar aromatic structure but different functional groups.

Uniqueness

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and an oxadiazole ring, which imparts distinct biological activities and chemical reactivity not found in simpler analogs.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-11-7-8-14(12(2)9-11)18-22-23-20(27-18)21-17(24)15-10-13-5-3-4-6-16(13)26-19(15)25/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTMQUAUJXNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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